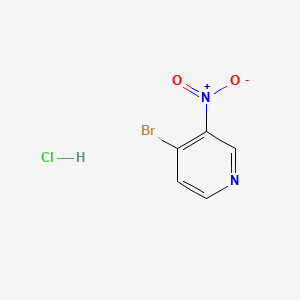

4-Bromo-3-nitropyridine hydrochloride

Description

Properties

IUPAC Name |

4-bromo-3-nitropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2.ClH/c6-4-1-2-7-3-5(4)8(9)10;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUXXJASPJSLDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743677 | |

| Record name | 4-Bromo-3-nitropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260816-42-9 | |

| Record name | 4-Bromo-3-nitropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-nitropyridine hydrochloride typically involves the nitration of 4-bromo-3-nitropyridine. One common method includes the reaction of 4-bromopyridine with nitric acid in the presence of sulfuric acid to introduce the nitro group at the 3-position. The resulting 4-bromo-3-nitropyridine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-nitropyridine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.

Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed:

Substitution Reactions: Products like 4-amino-3-nitropyridine or 4-thio-3-nitropyridine.

Reduction Reactions: 4-Bromo-3-aminopyridine.

Oxidation Reactions: Various oxidized derivatives depending on the conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

4-Bromo-3-nitropyridine hydrochloride has been investigated for its potential as an anticancer agent. It exhibits biological activity that may inhibit tumor growth and modulate inflammatory responses, making it a candidate for further studies in cancer therapies.

Inhibitors of Enzymatic Activity

This compound has been explored as a potential inhibitor of specific enzymes involved in disease pathways. For example, it has shown promise in inhibiting the enoyl-ACP reductase enzyme (InhA), which is crucial for fatty acid biosynthesis in Mycobacterium tuberculosis. The structure-activity relationship studies on derivatives of 4-bromo-3-nitropyridine have revealed that modifications can enhance binding affinity and efficacy against tuberculosis .

PRMT5 Inhibition

Recent studies have identified 4-bromo-3-nitropyridine derivatives as inhibitors of protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. These compounds are being evaluated for their potential therapeutic effects in clinical trials .

Agrochemicals

The compound's structural features make it suitable for developing agrochemical products. Nitropyridines are known to exhibit herbicidal and insecticidal properties, and derivatives of 4-bromo-3-nitropyridine have been synthesized and tested for their efficacy against agricultural pests. These compounds can disrupt metabolic pathways in target organisms, leading to their potential use as crop protection agents.

Material Science

Photophysical Properties

Research indicates that this compound can be utilized in the development of materials with specific optical properties. Its derivatives have demonstrated interesting photophysical characteristics, making them suitable for applications in organic electronics and photonic devices .

Synthesis of Functional Materials

The compound serves as a precursor for synthesizing various functional materials, including polymers and nanomaterials. Its reactivity allows it to participate in polymerization processes or serve as a building block for more complex structures, which can be tailored for specific applications in sensors or catalysts.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Bromo-3-nitropyridine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of both bromine and nitro groups can influence its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 4-Bromo-3-nitropyridine hydrochloride with analogous pyridine derivatives:

Key Differences and Reactivity

- Substituent Effects: Nitro Group (3-NO₂): Enhances electrophilicity, making this compound highly reactive in nucleophilic aromatic substitution (NAS) reactions. This contrasts with 4-Bromo-3-methylpyridine hydrochloride, where the electron-donating methyl group reduces reactivity . Halogen Variants: Replacing bromine with chlorine or fluorine (e.g., 3-Bromo-4-chloropyridine hydrochloride) alters steric and electronic properties, affecting cross-coupling efficiency in Suzuki-Miyaura reactions . Hydrogenation State: The partially saturated 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride exhibits distinct reactivity in reductive amination, useful for synthesizing neuroactive compounds .

- Counterion Impact: The hydrochloride salt in this compound offers better aqueous solubility compared to its hydrobromide analogue (CAS: 1956318-49-2), which may be preferred in non-polar solvents .

Biological Activity

4-Bromo-3-nitropyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer properties, and potential applications in drug development, supported by research findings and case studies.

Chemical Structure and Properties

This compound possesses a pyridine ring substituted with bromine and nitro groups, which contribute to its reactivity and biological interactions. The molecular formula is CHBrNO·HCl, with a molecular weight of 227.48 g/mol. The presence of the electron-withdrawing nitro group enhances its electrophilic character, making it a suitable candidate for nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential. The compound's mechanism involves disruption of bacterial cell wall synthesis, likely due to its interaction with key enzymes involved in this process.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has shown selective cytotoxicity towards cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, thereby promoting programmed cell death.

Case Study: In Vitro Analysis of Anticancer Activity

In a study conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, treatment with this compound resulted in:

- MCF-7 Cell Line: IC value of 15 µM after 48 hours.

- HT-29 Cell Line: IC value of 20 µM after 48 hours.

This data indicates that the compound has the potential to be developed into an anticancer agent, particularly for hormone-responsive cancers.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can bind to cellular macromolecules such as proteins and nucleic acids. This reactivity is crucial for its antimicrobial and anticancer effects.

Synthesis and Derivatives

This compound can be synthesized through various methods, including:

- Nitration of Bromopyridine: Bromination followed by nitration using nitric acid.

- Substitution Reactions: Utilizing nucleophiles such as amines or thiols to modify the bromine atom.

Table 2: Synthetic Routes for Derivatives

| Reaction Type | Example Reaction | Product |

|---|---|---|

| Nitration | Bromopyridine + HNO | 4-Bromo-3-nitropyridine |

| Substitution | 4-Bromo-3-nitropyridine + NHR | 4-Amino-3-nitropyridine |

Q & A

Q. What are the recommended methods for synthesizing 4-Bromo-3-nitropyridine hydrochloride in a laboratory setting?

Synthesis typically involves bromination and nitration of pyridine derivatives. For example, nitration of 4-bromopyridine under controlled acidic conditions (e.g., HNO₃/H₂SO₄) followed by HCl salt formation. Reaction progress should be monitored via TLC or HPLC. Purification via recrystallization (using ethanol/water mixtures) ensures high purity (>98%). Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry .

Q. How can researchers confirm the purity and structural integrity of this compound?

Use a combination of:

- Chromatography : Reverse-phase HPLC with a C18 column (e.g., 0.03 M phosphate buffer:methanol = 70:30, UV detection at ~207 nm) .

- Spectroscopy : ¹H NMR (DMSO-d₆) for aromatic proton signals (δ 8.5–9.5 ppm) and elemental analysis (C, H, N, Br, Cl).

- Mass spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 237/239 for Br isotopes) .

Q. What safety precautions are essential when handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (risk: H333 ).

- Storage : Inert atmosphere, desiccated at 2–8°C to prevent hydrolysis.

- Waste disposal : Segregate halogenated waste for professional treatment .

Advanced Research Questions

Q. What strategies can mitigate conflicting data in the reactivity studies of this compound under varying conditions?

- Controlled experiments : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) and use DOE (Design of Experiments) to identify outliers.

- Cross-validation : Compare results with analogous compounds (e.g., 4-bromo-3-nitrobenzotrifluoride ) to isolate substituent effects.

- Mechanistic studies : Employ isotopic labeling (e.g., deuterated solvents) to track reaction pathways .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- DFT calculations : Optimize geometry (B3LYP/6-31G*) to assess electronic effects of nitro and bromo groups on aromatic ring reactivity.

- Frontier molecular orbital (FMO) analysis : Predict sites for nucleophilic/electrophilic attack (e.g., C-Br bond activation in Suzuki couplings).

- Docking studies : Model interactions with transition-metal catalysts (e.g., Pd(PPh₃)₄) to optimize coupling efficiency .

Q. What advanced analytical techniques are recommended for studying degradation products of this compound under thermal stress?

- LC-MS/MS : Identify degradation products (e.g., dehalogenated or nitro-reduced species) using high-resolution mass spectrometry.

- Thermogravimetric analysis (TGA) : Monitor mass loss and decomposition onset temperatures.

- Solid-state NMR : Characterize crystalline vs. amorphous degradation phases .

Methodological Notes

- Contradiction resolution : Conflicting solubility data (e.g., in DMSO vs. methanol) may arise from polymorphic forms. Use powder XRD to differentiate crystalline phases .

- Stability testing : Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines can validate storage recommendations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.